Enhanced Lipophilicity (cLogP) of the Branched Pentan-3-yl Substituent vs. Linear N-Alkyl Analogs
Computationally predicted partition coefficients (cLogP) demonstrate that the branched pentan-3-yl group of the target compound imparts higher lipophilicity compared to its linear and smaller N-alkyl counterparts. This differentiation is critical because logP is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance [1]. The target compound's calculated logP values place it closer to the optimal range for CNS drug candidates, which typically require logP values between 2 and 4 for adequate blood-brain barrier penetration [2].
| Evidence Dimension | Predicted lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP = 3.08 (predicted via XLogP3) [3] |
| Comparator Or Baseline | 1-Ethyl-4-(phenylsulfonyl)piperazine: cLogP = 1.97; 1-Benzyl-4-(phenylsulfonyl)piperazine: cLogP = 2.92 [3] |
| Quantified Difference | Δ cLogP ≈ +1.11 vs. ethyl analog; +0.16 vs. benzyl analog |
| Conditions | In silico prediction using XLogP3 algorithm on PubChem-derived structures |
Why This Matters
A logP increase of ~1 unit can correspond to a 10-fold increase in membrane partitioning, significantly impacting cellular permeability and bioavailability, making the target compound potentially more suitable for intracellular or CNS targets compared to polar N-ethyl analogs.
- [1] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. 2012; 7(10): 863-875. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005; 2(4): 541-553. View Source
- [3] PubChem. Predicted LogP (XLogP3) values for 1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine, 1-Ethyl-4-(phenylsulfonyl)piperazine (CAS 100317-19-9), and 1-Benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1). View Source
